

Spectroscopic Data Validation: A Comparative Guide for 1,3-Diphenylazetidin-3-ol

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Compound of Interest

Compound Name: 1,3-Diphenylazetidin-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for **1,3-Diphenylazetidin-3-ol** against established values for its constituent functional groups. Due to a lack of published experimental spectra for **1,3-Diphenylazetidin-3-ol**, this document focuses on the validation of its structure through predicted ^1H NMR, ^{13}C NMR, and mass spectrometry data. This approach allows researchers to establish a baseline for the characterization of this and similar novel compounds.

Predicted vs. Expected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,3-Diphenylazetidin-3-ol**. These predictions are based on the analysis of its chemical structure and comparison with typical spectroscopic values for related substructures.

Table 1: Predicted ^1H NMR Data for **1,3-Diphenylazetidin-3-ol**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Notes
Azetidine CH ₂ (H2/H4)	3.8 - 4.2	Doublet of Doublets (AB quartet)	Diastereotopic protons adjacent to a stereocenter.
Aromatic (N-Phenyl)	6.7 - 7.3	Multiplet	Protons on the N-phenyl group.
Aromatic (C-Phenyl)	7.2 - 7.6	Multiplet	Protons on the C-phenyl group at the 3-position.
Hydroxyl (OH)	2.0 - 4.0	Singlet (broad)	Chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Data for **1,3-Diphenylazetidin-3-ol**

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
Azetidine C2/C4	55 - 65	Carbons of the azetidine ring adjacent to the nitrogen.
Azetidine C3	70 - 80	Quaternary carbon bearing the hydroxyl and phenyl groups.
Aromatic (N-Phenyl, C-ipso)	145 - 155	Carbon directly attached to the nitrogen atom.
Aromatic (N-Phenyl, C-o, m, p)	115 - 130	Ortho, meta, and para carbons of the N-phenyl group.
Aromatic (C-Phenyl, C-ipso)	140 - 150	Carbon directly attached to the azetidine ring.
Aromatic (C-Phenyl, C-o, m, p)	125 - 130	Ortho, meta, and para carbons of the C-phenyl group.

Table 3: Predicted Mass Spectrometry Data for **1,3-Diphenylazetidin-3-ol**

Ion	Predicted m/z	Notes
[M+H] ⁺	226.1226	Molecular ion peak (protonated).
[M+Na] ⁺	248.1046	Sodium adduct.
[M-OH] ⁺	208.1121	Fragment corresponding to the loss of the hydroxyl group.
[M-C ₆ H ₅] ⁺	148.0811	Fragment corresponding to the loss of the C-phenyl group.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like **1,3-Diphenylazetidin-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved and the solution is clear and free of any particulate matter.
- ¹H NMR Acquisition:
 - The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
 - Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

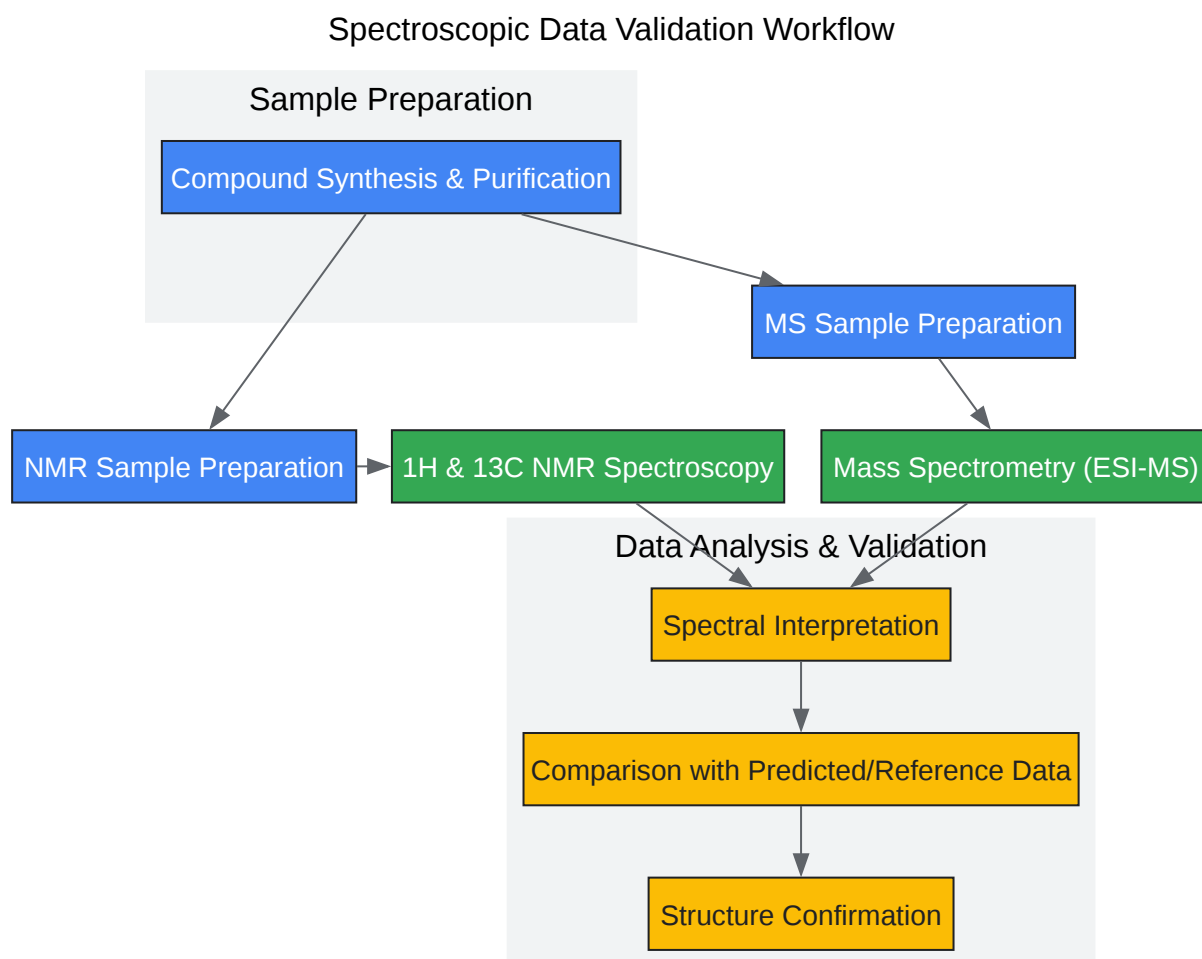
- The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
 - Proton decoupling is used to simplify the spectrum to single peaks for each unique carbon.
 - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the low natural abundance of the ¹³C isotope.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water.
 - A small amount of an acid (e.g., 0.1% formic acid) is often added to promote protonation for positive ion mode analysis.
- Data Acquisition:
 - The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
 - A high voltage is applied to the capillary tip to generate a fine spray of charged droplets.
 - The mass spectrum is recorded over a relevant m/z range (e.g., 100-500 amu) in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
 - High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecular ion.

Workflow for Spectroscopic Data Validation

The following diagram illustrates a typical workflow for the validation of spectroscopic data for a novel compound.



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Caption: Workflow for spectroscopic validation of a new chemical entity.

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